molecular formula C10H16ClN3O B1420836 N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride CAS No. 1240528-13-5

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride

Cat. No. B1420836
M. Wt: 229.71 g/mol
InChI Key: RWIZVMUAAIEOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride” is a compound that contains a piperidine ring and a pyrrole ring. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom. The carboxamide group (-CONH2) is a functional group that consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and pyrrole rings, as well as the carboxamide group. The nitrogen atom in the piperidine ring would likely be sp3 hybridized, while the nitrogen atom in the pyrrole ring would likely be sp2 hybridized .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the nitrogen atoms in the piperidine and pyrrole rings, as well as the carbonyl group in the carboxamide group. These functional groups could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the piperidine and pyrrole rings, as well as the carboxamide group. For example, the presence of nitrogen atoms could potentially increase the compound’s polarity .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Cancer Research

    • A series of novel benzamide derivatives were designed and synthesized, guided by bioisosterism and pharmacokinetic parameters .
    • Preliminary in vitro studies indicated that compounds 10b and 10j show significant inhibitory bioactivity in HepG2 cells (IC 50 values of 0.12 and 0.13 μM, respectively) .
    • These compounds induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .
  • Organic Chemistry

    • A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
    • The target products were obtained with 55–92% yields in relatively short reaction times .
  • Chemoselective Synthesis

    • An interesting example of functionalized chemoselective piperidine synthesis combining multiple stages in one has been proposed .
    • This method could potentially be used to synthesize a variety of piperidine derivatives, including "N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride" .
  • Hypoxia-Inducible Factor 1 Pathways

    • Hypoxia-inducible factor 1 (HIF-1) is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
    • HIF-1α, a subunit of HIF-1, performs conflicting functions in tumor cells, especially in hepatic liver cancer cells, which are always in a state of hypoxia .
    • Some scholars believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .
  • Fluorinated Piperidine Derivatives

    • A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
    • The target products were obtained with 55–92% yields in relatively short reaction times .
  • Chemoselective Synthesis

    • An interesting example of functionalized chemoselective piperidine synthesis combining multiple stages in one has been proposed .
    • This method could potentially be used to synthesize a variety of piperidine derivatives, including "N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride" .
  • Hypoxia-Inducible Factor 1 Pathways

    • Hypoxia-inducible factor 1 (HIF-1) is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
    • HIF-1α, a subunit of HIF-1, performs conflicting functions in tumor cells, especially in hepatic liver cancer cells, which are always in a state of hypoxia .
    • Some scholars believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .
  • Fluorinated Piperidine Derivatives

    • A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
    • The target products were obtained with 55–92% yields in relatively short reaction times .

Future Directions

The study of compounds containing piperidine and pyrrole rings is an active area of research, and there could be many potential future directions for the study of this specific compound. These could include further investigation of its synthesis, its physical and chemical properties, and its potential biological activities .

properties

IUPAC Name

N-piperidin-4-yl-1H-pyrrole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c14-10(9-2-1-5-12-9)13-8-3-6-11-7-4-8;/h1-2,5,8,11-12H,3-4,6-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIZVMUAAIEOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GS Basarab, PJ Hill, CE Garner, K Hull, O Green… - pstorage-acs-6854636.s3 …
Crystal structure of AZD5099. Colorless plate crystals of AZD5099 (anhydrous form) were obtained by evaporation of the isopropyl alcohol solution. The diffraction data were collected at …

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